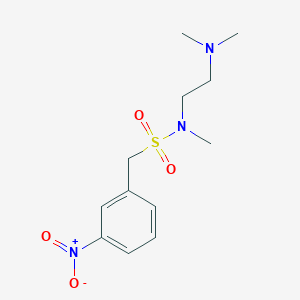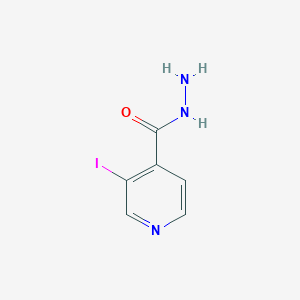![molecular formula C9H6BrNOS B13674136 1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)
1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone is a chemical compound with the molecular formula C9H6BrNOS and a molecular weight of 256.11904 It is characterized by the presence of a bromine atom attached to a thieno[2,3-c]pyridine ring system, which is further connected to an ethanone group
Méthodes De Préparation
The synthesis of 1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone typically involves the bromination of thieno[2,3-c]pyridine derivatives followed by acetylation. One common synthetic route includes the bromination of thieno[2,3-c]pyridine at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting brominated intermediate is then subjected to acetylation using acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, facilitated by palladium catalysts.
Applications De Recherche Scientifique
1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone exerts its effects is primarily through its interaction with molecular targets such as kinases. The thieno[2,3-c]pyridine ring system can mimic ATP, allowing the compound to bind to the ATP-binding site of kinases . This binding inhibits the kinase activity, which can disrupt signaling pathways involved in cell proliferation and survival . The bromine atom and ethanone group contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone can be compared with other similar compounds such as:
2-Bromo-1-(pyridin-2-yl)ethanone: This compound has a similar structure but lacks the thieno ring, which may affect its reactivity and biological activity.
4-Bromothieno[2,3-c]pyridine-6-carboxylic acid ethyl ester: This derivative has a carboxylic acid ester group instead of an ethanone group, which can influence its chemical properties and applications.
Propriétés
Formule moléculaire |
C9H6BrNOS |
|---|---|
Poids moléculaire |
256.12 g/mol |
Nom IUPAC |
1-(4-bromothieno[2,3-c]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H6BrNOS/c1-5(12)8-2-6-7(10)3-11-4-9(6)13-8/h2-4H,1H3 |
Clé InChI |
IGTXCVJOPXCBEM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=NC=C2S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)





![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)







